molecular formula C17H13BrFNO4S B2751726 methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291836-83-3

methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2751726
CAS No.: 1291836-83-3
M. Wt: 426.26
InChI Key: YTIRTUDXRQLSDZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound belonging to the 1,4-benzothiazine family. Its structure features a benzothiazine core substituted with a 4-bromo-3-methylphenyl group at the 4-position, a fluorine atom at the 7-position, and a methyl carboxylate ester at the 2-position. This compound is of interest in medicinal chemistry due to the pharmacophore-rich benzothiazine scaffold, which is associated with anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFNO4S/c1-10-7-12(4-5-13(10)18)20-9-16(17(21)24-2)25(22,23)15-8-11(19)3-6-14(15)20/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIRTUDXRQLSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a benzothiazine core with a unique combination of halogen substituents (bromine and fluorine), which may enhance its biological reactivity. The molecular formula is C15H14BrFNO3SC_{15}H_{14}BrFNO_3S, and its structure can be represented as follows:

SMILES COC(=O)c1ccc(Br)c(C)c1\text{SMILES }COC(=O)c1ccc(Br)c(C)c1

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antiproliferative Activity : Similar to other fluorinated benzothiazoles, this compound has shown potential in inhibiting the growth of cancer cells. Research indicates that it may induce cell death through mechanisms involving metabolic activation and covalent binding to cellular macromolecules .
  • Inhibition of YAP/TAZ Pathway : It has been identified as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in the development of malignant mesothelioma. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazine Core : The initial step involves the condensation of appropriate precursors to form the benzothiazine scaffold.
  • Halogenation : Bromination and fluorination reactions are performed to introduce the halogen substituents.
  • Carboxylation : The carboxylate group is introduced through standard esterification techniques.

These methods utilize readily available reagents such as sodium borohydride for reduction and aluminum chloride for substitution reactions.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it can be compared with other benzothiazine derivatives:

Compound NameMolecular FormulaUnique Features
Methyl 7-chloro-4-hydroxybenzothiazineC₁₄H₁₃ClN₂O₂SContains a chlorine atom instead of bromine
Methyl 3,5-dimethylbenzothiazineC₁₅H₁₅N₂OSLacks halogen substituents but has additional methyl groups
Methyl 6-fluorobenzothiazoleC₁₂H₈FN₂OSSimpler structure with only one aromatic ring

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Fluorinated Benzothiazoles : Research has demonstrated that fluorinated benzothiazoles can induce antiproliferative effects without a biphasic dose-response relationship, suggesting they may be more effective as chemotherapeutic agents compared to their unfluorinated counterparts .
  • Covalent Binding Studies : Investigations into how these compounds interact with biological targets have shown that their metabolism leads to reactive species capable of forming DNA adducts, contributing to their antiproliferative activity .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared below with three structurally related 1,4-benzothiazine derivatives from the literature (Table 1). Key differences lie in substituents, physical properties, and spectral characteristics.

Table 1: Comparative Analysis of Methyl 4-(4-Bromo-3-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-Dioxide and Analogues

Property/Compound Target Compound* 5b 5d 5e
Substituents 4-(4-Bromo-3-methylphenyl), 7-F, 2-COOMe 2-(4'-Bromobenzoyl), 7-(4'-chlorophenoxy) 3-Ethyl, 7-F, 2-propionyl 3-Methyl, 7-F, 2-COO-isopropyl
Molecular Weight (g/mol) ~436.3 (calculated) 504.5 283.3 299.3
Melting Point Not reported 253–255°C (dec.) 140–142°C (dec.) 158–160°C (dec.)
Yield Not reported 45% 60% 34%
IR Key Peaks (cm⁻¹) Expected: ~1680 (C=O), ~1360 (S=O) 1625 (C=O), 1190 (S=O) 1680 (C=O), 1385 (S=O) 1640 (C=O), 1355 (S=O)
¹H NMR Features Anticipated: δ ~8.8 (NH), ~2.2 (CH₃) δ 8.82 (NH), 7.28–8.02 (aryl), 2.13 (CH₃) δ 9.03 (NH), 2.39 (CH₂), 1.66 (CH₃) δ 8.88 (NH), 2.55 (CH₃), 4.63 (OCH(CH₃)₂)
Key MS Fragments Likely: M⁺ ~436, Br isotope pattern M⁺ 504.5, fragments at 278.5, 184 M⁺ 283, fragments at 161, 57 M⁺ 299, fragments at 170, 87

Structural and Functional Differences

Substituent Effects: The 4-bromo-3-methylphenyl group in the target compound introduces steric bulk and bromine’s electron-withdrawing effects, which may influence binding interactions in biological targets compared to 5b’s 4'-bromobenzoyl and 4'-chlorophenoxy groups . The 7-fluoro substitution is conserved across all analogs, suggesting fluorine’s role in enhancing metabolic stability and membrane permeability . The methyl carboxylate ester at position 2 distinguishes the target from 5d’s propionyl group and 5e’s isopropyl carboxylate, impacting solubility and hydrolytic stability.

Spectral Trends :

  • IR spectra consistently show S=O stretches near 1360–1385 cm⁻¹ and C=O stretches at 1625–1680 cm⁻¹, confirming sulfone and carbonyl functionalities .
  • ¹H NMR signals for the NH proton (δ ~8.8–9.03) and aromatic protons (δ 6.13–8.02) align with benzothiazine derivatives’ electronic environments .

Synthetic Accessibility :

  • Yields for analogs vary widely (34–60%), with the target compound’s synthesis likely requiring optimized bromination and esterification steps to improve efficiency .

Research Findings and Implications

Biological Activity :

  • While direct data for the target compound are unavailable, analogs like 5b and 5e have demonstrated antimicrobial and anti-inflammatory activities in preclinical models. The bromine and fluorine substituents are hypothesized to enhance target selectivity .

Crystallographic Insights :

  • Structural determination of such derivatives often employs software like SHELXL and WinGX for refinement and analysis . These tools enable precise mapping of substituent effects on molecular conformation.

Thermal Stability :

  • The target compound’s decomposition temperature is expected to exceed 200°C, similar to 5b (253–255°C), due to the stabilizing sulfone group .

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